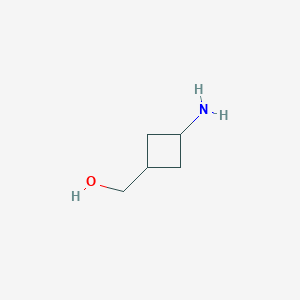

(3-Aminocyclobutyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-aminocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCBDSKJVXYMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563946, DTXSID901305399 | |

| Record name | (3-Aminocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Aminocyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-00-5, 142733-66-2, 1234615-91-8 | |

| Record name | (3-Aminocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Aminocyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1s,3s)-3-aminocyclobutyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-aminocyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-[(1r,3r)-3-aminocyclobutyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Aminocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol is a saturated bifunctional molecule containing a cyclobutane ring substituted with an aminomethyl and a hydroxymethyl group. This small, rigid scaffold has garnered interest in medicinal chemistry due to the desirable physicochemical properties that cyclobutane moieties can impart to drug candidates. These include improved metabolic stability, reduced planarity, and the ability to orient pharmacophoric groups in a well-defined three-dimensional space.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, its isomers, and its hydrochloride salts, with a focus on data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

This compound exists as cis and trans diastereomers. Much of the available data pertains to the hydrochloride salt forms, which are often preferred in experimental setting due to their increased stability and solubility in polar solvents.[1][3]

Table 1: General Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₅H₁₁NO[4][5][6] | C₅H₁₂ClNO[2][5][7] |

| Molecular Weight | 101.15 g/mol [4] | 137.61 g/mol [2][3][8] |

| Isomers | cis and trans | cis and trans |

Table 2: Quantitative Data for this compound and its Hydrochloride Salt

| Property | Value | Compound Form |

| Exact Mass | 101.0841 g/mol (Predicted)[6] | 137.0607 g/mol [2] |

| XLogP3-AA | -0.6 (Predicted)[6] | Not Available |

| Hydrogen Bond Donor Count | 2[6] | 3[2] |

| Hydrogen Bond Acceptor Count | 2[6] | 2[2] |

| Rotatable Bond Count | 1[6] | 1[2] |

| Topological Polar Surface Area | 46.3 Ų[6] | Not Available |

| Complexity | 59.1 (for HCl salt)[2] | Not Available |

| Storage Temperature | 2-8°C (in dark, inert atmosphere)[4][7] | Room Temperature (inert atmosphere)[3][9] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following summarizes the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A proton NMR spectrum for trans-3-Aminocyclobutanemethanol hydrochloride is publicly available. The interpretation of this spectrum is crucial for the structural confirmation of the trans isomer.

¹³C NMR: Specific experimental ¹³C NMR data for this compound or its salts were not found in the surveyed literature. However, chemical shifts can be predicted based on the structure and data from analogous compounds. The carbon attached to the hydroxyl group is expected to resonate in the range of 60-70 ppm, while the carbon bearing the amino group would likely appear around 40-50 ppm. The remaining cyclobutane carbons would be found further upfield.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Predicted mass spectrometry data for the free base, this compound, suggests a molecular ion peak ([M]⁺) at m/z 101.08351.[6] Common fragmentation patterns for amino alcohols include the loss of water and alpha-cleavage adjacent to the amine or alcohol functionalities.[10][11]

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts [6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 102.09134 | 119.6 |

| [M+Na]⁺ | 124.07328 | 125.0 |

| [M-H]⁻ | 100.07678 | 121.5 |

| [M+NH₄]⁺ | 119.11788 | 135.2 |

| [M+K]⁺ | 140.04722 | 127.2 |

| [M+H-H₂O]⁺ | 84.081320 | 109.7 |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are scarce. The following represents a generalized workflow based on the synthesis of analogous compounds and available technical documents.

Synthesis

The synthesis of this compound isomers typically involves the reduction of a corresponding 3-aminocyclobutanecarboxylic acid or its ester derivative. Stereocontrol is a key challenge, and different strategies can be employed to favor either the cis or trans isomer.

Workflow for Stereoselective Synthesis of 3-Aminocyclobutanols

Caption: A generalized workflow for the stereoselective synthesis of cis- and trans-(3-Aminocyclobutyl)methanol.

General Protocol for cis-Selective Reduction: [7]

-

Dissolve the N-protected 3-aminocyclobutanone in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to a low temperature, typically -78 °C.

-

Slowly add a sterically hindered reducing agent, such as Lithium tri-tert-butoxyaluminum hydride, to the cooled solution.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium potassium tartrate).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Remove the protecting group under appropriate conditions to yield the final product.

Purification and Isomer Separation

The separation of cis and trans isomers of this compound can be challenging. Column chromatography is often employed, and the choice of eluent is critical to achieve good separation.[7] In some cases, derivatization of the amine or alcohol may be necessary to improve the separation efficiency. For enantiomeric resolution, chiral chromatography or the formation of diastereomeric salts with a chiral acid or base followed by fractional crystallization are common techniques.[7]

Role in Signaling Pathways and Drug Discovery

While specific studies detailing the interaction of this compound with particular signaling pathways are not prevalent in the public domain, the cyclobutane scaffold is increasingly utilized in drug design to create conformationally constrained analogs of known bioactive molecules.[1][2]

The rigid, three-dimensional nature of the cyclobutane ring allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors.[1][4] Derivatives of aminocyclobutane have been incorporated into various drug candidates, including integrin antagonists and immunomodulatory peptides.[3][4][12] The incorporation of these scaffolds can also improve pharmacokinetic properties by blocking sites of metabolism.[1]

Logical Relationship of Cyclobutane Scaffolds in Drug Discovery

Caption: The role of cyclobutane scaffolds in improving drug-like properties.

Researchers utilizing this compound as a building block in their synthetic strategies are likely targeting a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases, where precise control over the spatial arrangement of pharmacophores is critical for achieving desired biological activity.[3]

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a rigid and three-dimensionally defined scaffold. While a comprehensive set of experimental data for the free base is still emerging, the properties of its hydrochloride salt are better characterized. The stereoselective synthesis and purification of its isomers present a key challenge that can be addressed through modern synthetic and analytical techniques. The strategic incorporation of this and similar cyclobutane derivatives into drug candidates holds significant promise for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Further research is warranted to fully elucidate the biological activities of this compound derivatives and their interactions with specific signaling pathways.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound hydrochloride|lookchem [lookchem.com]

- 6. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (3-Aminocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(3-Aminocyclobutyl)methanol is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of pharmaceutical agents. Its rigid cyclobutane core and bifunctional nature, possessing both a primary amine and a primary alcohol, allow for the construction of diverse molecular architectures with defined spatial orientations. This guide provides a comprehensive overview of established synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in the selection and execution of a suitable synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound isomers, both cis and trans, typically commences from commercially available cyclobutane precursors. The primary challenges in the synthesis of this molecule lie in the stereocontrolled introduction of the amino and hydroxymethyl functionalities at the 1 and 3 positions of the cyclobutane ring. The choice of synthetic route is often dictated by the desired stereochemistry of the final product and the availability of starting materials.

Two principal strategies have emerged for the synthesis of this compound:

-

Reductive Amination of a Ketoester Intermediate: This approach involves the initial formation of a 3-oxocyclobutanecarboxylate ester, followed by reductive amination to introduce the amine functionality. Subsequent reduction of the ester group yields the target alcohol. This route offers flexibility in the choice of amine source and reducing agents, allowing for some control over the diastereoselectivity.

-

Reduction and Functional Group Interconversion from a Carboxylic Acid: This strategy begins with a substituted cyclobutanecarboxylic acid. The carboxylic acid is converted to an amide, which is then subjected to a rearrangement reaction (e.g., Hofmann or Curtius) to furnish the amine. The hydroxymethyl group can be introduced either before or after the formation of the amine.

This guide will focus on a versatile and commonly employed route starting from 3-oxocyclobutanecarboxylic acid, which allows for the synthesis of both cis and trans isomers of this compound.

Synthesis Route from 3-Oxocyclobutanecarboxylic Acid

A robust and adaptable synthesis of this compound begins with the readily available 3-oxocyclobutanecarboxylic acid. The overall synthetic sequence involves three key transformations: esterification of the carboxylic acid, reductive amination of the ketone, and finally, reduction of the ester to the primary alcohol.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

The initial step involves the protection of the carboxylic acid moiety as an ester to prevent its interference in the subsequent reductive amination step. A common and effective method is Fischer esterification.

Experimental Protocol: Synthesis of Methyl 3-oxocyclobutanecarboxylate

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 volumes) is added a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq). The reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude methyl 3-oxocyclobutanecarboxylate. The product can be further purified by vacuum distillation or column chromatography on silica gel.

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 3-Oxocyclobutanecarboxylic acid | H₂SO₄ (cat.) | Methanol | 4-6 | Reflux | 85-95 |

Step 2: Reductive Amination of Methyl 3-oxocyclobutanecarboxylate

The introduction of the amino group is achieved through reductive amination of the ketone. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, yielding either a majority of the cis or trans isomer. Sodium cyanoborohydride is a commonly used reducing agent for this transformation due to its selectivity for reducing the iminium ion in the presence of the ketone.[1] The reaction is typically carried out at a slightly acidic pH to facilitate imine formation.[1]

Experimental Protocol: Synthesis of Methyl 3-aminocyclobutanecarboxylate

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol is added an excess of the amine source, typically ammonium acetate or a solution of ammonia in methanol. The pH of the solution is adjusted to approximately 6-7 with a suitable acid, such as acetic acid. Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) is then added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a base such as sodium hydroxide. The aqueous layer is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl 3-aminocyclobutanecarboxylate as a mixture of cis and trans isomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy. The isomers can often be separated by column chromatography.

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 2 | Methyl 3-oxocyclobutanecarboxylate | NH₄OAc, NaBH₃CN | Methanol | 12-24 | RT | 60-75 | Variable (e.g., 1:1 to 1:3) |

Step 3: Reduction of Methyl 3-aminocyclobutanecarboxylate to this compound

The final step is the reduction of the ester group to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. It is important to protect the amine functionality before this step to prevent side reactions. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate

-

Boc Protection: To a solution of the mixture of cis- and trans-methyl 3-aminocyclobutanecarboxylate (1.0 eq) in a solvent such as dichloromethane or tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) and a base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq). The reaction is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the Boc-protected amino ester.

-

Reduction: The crude Boc-protected amino ester is dissolved in a dry ethereal solvent, such as THF or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) is added portion-wise as a solid or as a solution in THF. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate as a mixture of cis and trans isomers. The isomers can be separated by column chromatography.

Experimental Protocol: Deprotection to this compound

The Boc-protected (3-(hydroxymethyl)cyclobutyl)carbamate (either as a mixture of isomers or as separated cis or trans isomers) is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of this compound. The free amine can be obtained by neutralization with a base.

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 3a (Boc Protection) | Methyl 3-aminocyclobutanecarboxylate | Boc₂O, Et₃N | Dichloromethane | 2-4 | RT | 90-98 |

| 3b (Reduction) | tert-butyl (3-(methoxycarbonyl)cyclobutyl)carbamate | LiAlH₄ | THF | 3-6 | 0 to RT | 80-90 |

| 3c (Deprotection) | tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate | TFA | Dichloromethane | 1-2 | RT | >95 |

Stereochemical Considerations and Control

The stereochemical outcome of the synthesis is largely determined in the reductive amination step. The reduction of the intermediate iminium ion can occur from either face of the cyclobutane ring, leading to a mixture of cis and trans products.

-

For the synthesis of the trans isomer , the use of bulky reducing agents may favor the approach from the less hindered face, potentially leading to a higher proportion of the trans product.

-

For the synthesis of the cis isomer , alternative strategies might be necessary. One approach involves the stereoselective reduction of the 3-oxocyclobutanecarboxylate to the cis-hydroxyester, followed by conversion of the hydroxyl group to an amine with inversion of stereochemistry (e.g., via a Mitsunobu reaction with a nitrogen nucleophile followed by reduction).

Visualizing the Synthetic Workflow and Logic

To better illustrate the synthetic process and the decision-making involved, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Decision logic for stereocontrol.

Conclusion

The synthesis of this compound is a multistep process that requires careful consideration of reaction conditions to achieve the desired stereochemical outcome. The route presented here, starting from 3-oxocyclobutanecarboxylic acid, offers a versatile and well-documented pathway to both cis and trans isomers. By following the detailed protocols and considering the principles of stereocontrol outlined in this guide, researchers and drug development professionals can efficiently access this important building block for their synthetic endeavors. Further optimization of each step may be required depending on the scale and specific requirements of the synthesis.

References

(3-Aminocyclobutyl)methanol: A Comprehensive Structural Analysis for Drug Development Professionals

Abstract

(3-Aminocyclobutyl)methanol is a conformationally restricted building block of significant interest in medicinal chemistry. Its rigid cyclobutane scaffold, decorated with primary amine and hydroxymethyl functionalities, offers a unique three-dimensional architecture for the design of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the structural elucidation of this compound, detailing the critical interplay of synthesis, stereochemistry, and advanced spectroscopic techniques. We will explore the causal relationships behind experimental choices in NMR spectroscopy, mass spectrometry, and IR spectroscopy, and discuss the definitive role of X-ray crystallography. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the robust characterization of this versatile molecular scaffold.

The Strategic Importance of the Cyclobutane Motif in Drug Design

The cyclobutane ring is a bioisostere of various common structural motifs in drug molecules, offering a greater degree of conformational rigidity compared to more flexible aliphatic chains. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The 1,3-disubstituted pattern of this compound allows for the projection of the amino and hydroxymethyl groups in distinct spatial vectors, which can be crucial for establishing key interactions within a receptor's binding pocket.

Synthesis and the Inherent Stereochemical Challenge

The synthesis of this compound invariably confronts the challenge of stereoisomerism. The relative orientation of the amino and hydroxymethyl groups can be either cis or trans, leading to two diastereomers with distinct pharmacological profiles.

2.1. Synthetic Pathways and Stereocontrol

Synthetic routes to this compound often begin with a cyclobutanone precursor. The stereochemical outcome of the synthesis is heavily influenced by the reaction pathway and the choice of reagents. For instance, reduction of a 3-oxocyclobutanecarboxylate can lead to a mixture of cis and trans isomers, with the ratio depending on the steric bulk of the reducing agent and the substrate. Subsequent functional group transformations then yield the target aminomethanol. The separation of these stereoisomers is typically achieved through chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

A Multi-Technique Approach to Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous structural and stereochemical assignment of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of the this compound isomers in solution.

3.1.1. 1H NMR Spectroscopy: Deciphering Proton Environments and Coupling

The proton NMR spectrum provides a wealth of information. The chemical shifts of the protons on the cyclobutane ring and the substituent groups are indicative of their local electronic environment. Crucially, the coupling constants (J-values) between the cyclobutane protons can be used to infer the cis/trans relationship. In general, the coupling constants between vicinal protons in a trans relationship are different from those in a cis relationship, reflecting the different dihedral angles.

3.1.2. 13C NMR and DEPT: Mapping the Carbon Skeleton

The 13C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful for distinguishing between CH, CH2, and CH3 groups, thus confirming the carbon framework of the molecule.

3.1.3. 2D NMR Techniques: Unambiguous Assignments and Spatial Correlations

Two-dimensional NMR experiments are indispensable for a complete structural assignment.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the connectivity of the entire spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of both 1H and 13C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, further confirming the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the stereochemistry. NOESY detects through-space interactions between protons that are in close proximity. For the cis-isomer, a cross-peak is expected between the protons of the aminomethyl group and the hydroxymethyl group, as they are on the same face of the ring. This correlation would be absent or significantly weaker for the trans-isomer.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6) and transfer to an NMR tube.

-

1H NMR Acquisition: Acquire a standard 1D 1H spectrum to assess purity and obtain initial chemical shift and coupling constant information.

-

13C{1H} NMR Acquisition: Acquire a proton-decoupled 1D 13C spectrum to identify the number of unique carbon signals.

-

DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH3 (positive signals) and CH2 (negative signals) carbons.

-

2D COSY Acquisition: Acquire a homonuclear COSY spectrum to establish the proton coupling network within the cyclobutane ring and the substituents.

-

2D HSQC Acquisition: Acquire a heteronuclear HSQC spectrum to correlate each proton with its directly attached carbon.

-

2D NOESY Acquisition: Acquire a NOESY spectrum with an appropriate mixing time to observe through-space correlations, which are critical for differentiating between the cis and trans isomers.

-

Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peak patterns in the 2D spectra to assign all signals and definitively determine the stereochemistry.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, characteristic fragmentation pathways would likely involve the loss of water (M-18), the amino group (M-16), or the hydroxymethyl group (M-31). The fragmentation of the cyclobutane ring itself can also lead to characteristic daughter ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm-1, indicative of the hydroxyl group and intermolecular hydrogen bonding.

-

N-H stretch: One or two bands in the region of 3300-3500 cm-1, characteristic of the primary amine.

-

C-H stretch: Bands in the region of 2850-3000 cm-1, corresponding to the C-H bonds of the cyclobutane ring and the methylene groups.

-

C-O stretch: A strong band in the region of 1000-1260 cm-1.

-

N-H bend: A band in the region of 1590-1650 cm-1.

X-ray Crystallography: The Definitive 3D Structure

For crystalline samples, single-crystal X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information.[1] It allows for the precise determination of bond lengths, bond angles, and, most importantly, the absolute and relative stereochemistry of the molecule in the solid state.[2] The resulting crystal structure serves as the ultimate proof of the assigned stereochemistry.

Conformational Analysis: The Puckered Nature of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. The substituents can occupy either axial or equatorial positions. For 1,3-disubstituted cyclobutanes, the cis isomer will have both substituents in either a diequatorial or a diaxial arrangement, with the diequatorial conformation being significantly more stable. The trans isomer will have one substituent in an axial and the other in an equatorial position. Computational modeling, in conjunction with NMR-derived constraints (such as NOE data), can be used to predict the lowest energy conformations of the cis and trans isomers.

Structural Elucidation Workflow

Caption: A streamlined workflow for the complete structural elucidation of this compound.

Summary of Analytical Data

| Analytical Technique | Key Information Provided |

| 1H NMR | Proton chemical shifts, coupling constants (for relative stereochemistry), and integration. |

| 13C NMR / DEPT | Number of unique carbons and carbon types (CH, CH2, CH3). |

| 2D NMR (COSY, HSQC, NOESY) | Connectivity, proton-carbon correlations, and through-space proximity for definitive stereochemical assignment. |

| Mass Spectrometry (HRMS) | Molecular weight and elemental composition. |

| IR Spectroscopy | Identification of key functional groups (O-H, N-H, C-O). |

| X-ray Crystallography | Unambiguous 3D structure, including absolute and relative stereochemistry.[1] |

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While synthesis provides the material, it is the careful and thorough application of NMR spectroscopy, mass spectrometry, and IR spectroscopy that reveals the molecule's identity and stereochemistry. For crystalline derivatives, X-ray crystallography offers the ultimate, unambiguous structural proof. A comprehensive understanding of the structural and conformational properties of this compound is paramount for its effective utilization in the rational design of next-generation therapeutics.

References

(3-Aminocyclobutyl)methanol solubility data

An In-depth Technical Guide to the Solubility of (3-Aminocyclobutyl)methanol

Abstract

This compound is a pivotal building block in modern medicinal chemistry, valued for its rigid cyclobutyl scaffold and versatile amino and hydroxyl functional groups. Its physicochemical properties, particularly solubility, are critical determinants of its utility in synthesis, formulation, and biological systems. This guide provides a comprehensive analysis of the principles governing the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and established experimental protocols to provide a robust predictive framework and a detailed guide for its empirical determination. We will delve into the theoretical underpinnings of its solubility in aqueous and organic media, the profound influence of pH, and present a validated, step-by-step protocol for accurate solubility measurement.

Introduction: The Structural and Functional Significance of this compound

This compound, with the molecular formula C₅H₁₁NO, is a bifunctional organic compound featuring a primary amine and a primary alcohol appended to a cyclobutane ring.[1] This unique combination imparts a desirable set of properties for its use as a structural motif in drug discovery. The cyclobutyl ring provides a three-dimensional, conformationally restricted core, which can be advantageous for optimizing ligand-receptor binding interactions. The amino group serves as a key site for salt formation and as a handle for further chemical modification, while the hydroxymethyl group is a hydrogen bond donor and acceptor, influencing both solubility and biological target engagement.

Given its structure—a small molecule with two polar, hydrogen-bonding functional groups—understanding its solubility is paramount for its application in both synthetic reaction design and pharmaceutical formulation.[2]

Physicochemical Principles Governing Solubility

The solubility of this compound is dictated by the interplay of its functional groups with the solvent environment. The core principle of "like dissolves like" provides a foundational predictive tool.

-

Polarity and Hydrogen Bonding : The presence of both an amino (-NH₂) and a hydroxyl (-OH) group makes this compound a highly polar molecule. Both groups can participate in hydrogen bonding, acting as both donors and acceptors. This capability strongly suggests high affinity for and solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[3][4]

-

Influence of the Amino Group and pH : The primary amine is basic and will be protonated in acidic to neutral solutions, forming an ammonium salt (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[5] The relationship between pH, the compound's acid dissociation constant (pKa), and its solubility is fundamental. The solubility of an amine increases significantly at pH values below its pKa.[5][6] This pH-dependent solubility is a critical factor in drug development, influencing absorption, distribution, and formulation strategies.[7]

-

The Cyclobutyl Scaffold : The four-carbon aliphatic ring is a nonpolar component. While the polarity of the functional groups dominates in such a small molecule, in larger analogues or less polar solvents, this hydrocarbon character can reduce solubility.

Predicted Solubility Profile

Based on the physicochemical principles discussed and data from structurally similar amino alcohols and cyclic amines[2][8], the following qualitative solubility profile for this compound is predicted. It is crucial to note that these are predictions and must be confirmed by empirical measurement.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Highly Soluble | Strong hydrogen bonding with both -OH and -NH₂ groups. Solubility is expected to be pH-dependent.[3] |

| Methanol | Polar Protic | Highly Soluble | Excellent hydrogen bonding capabilities; "like dissolves like" principle applies strongly.[4][9] |

| Ethanol | Polar Protic | Soluble | Good hydrogen bonding, though slightly less polar than methanol, which may slightly reduce solubility in comparison.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity allows it to dissolve many polar compounds. |

| Acetonitrile | Polar Aprotic | Slightly Soluble | Polar, but lacks hydrogen bond donating ability, which may limit interaction with the solute. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Limited polarity is insufficient to overcome the strong intermolecular forces of the solute. |

| Toluene / Hexane | Nonpolar | Insoluble | Mismatch in polarity and inability to form hydrogen bonds leads to very poor solvation.[2] |

Experimental Determination of Thermodynamic Solubility

To move from prediction to fact, empirical measurement is essential. The Saturation Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility.[11][12][13] It is a robust and reliable technique when performed correctly.

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (solid)

-

Class A volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and low-binding syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Validated analytical system (e.g., HPLC-UV, GC, LC-MS)[14]

-

Solvents of interest (e.g., USP phosphate buffer pH 7.4, water, methanol)

Procedure:

-

Preparation of Solutions: Prepare the desired solvent systems. For aqueous solubility, use buffers relevant to physiological conditions (e.g., pH 5.0, 6.8, 7.4).

-

Addition of Solute: Add an excess amount of solid this compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[11]

-

Addition of Solvent: Accurately pipette a known volume of the chosen solvent into the vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[12]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. For very fine particles, centrifugation can be used to facilitate separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Discard the first few drops of filtrate to avoid errors from filter adsorption.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable solvent and create a calibration curve using serial dilutions.

-

Dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method to determine its concentration.[15]

-

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound under the tested conditions.

Critical Factor Analysis: The Impact of pH

For an amino alcohol, pH is arguably the most critical variable affecting aqueous solubility. The amino group's protonation state directly governs the molecule's charge and interaction with water.

pH-Dependent Equilibrium

The equilibrium between the uncharged free base (B) and the protonated, charged conjugate acid (BH⁺) is described by the Henderson-Hasselbalch equation.

Caption: Ionization equilibrium of the amino group.

As pH decreases, the equilibrium shifts to the right, favoring the highly soluble protonated form. As pH increases above the pKa, the uncharged, less soluble free base form predominates.[16][17] Therefore, when developing protocols or formulations, measuring solubility across a range of pH values is not just recommended; it is essential for a complete understanding of the compound's behavior.

Conclusion

This compound is a molecule of significant interest with a predicted solubility profile favorable for applications in polar, aqueous environments. Its solubility is fundamentally governed by its polar amino and hydroxyl groups and is highly sensitive to the pH of the medium. While this guide provides a robust theoretical and predictive framework, the gold-standard shake-flask method remains indispensable for generating precise, quantitative data. For any researcher or developer, the protocols and principles outlined herein provide a comprehensive roadmap to accurately characterizing the solubility of this versatile chemical building block, ensuring its effective and reliable application in the laboratory and beyond.

References

- 1. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]

- 9. research.nu.edu.kz [research.nu.edu.kz]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. scispace.com [scispace.com]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. books.rsc.org [books.rsc.org]

- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (3-Aminocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This attribute is crucial for optimizing the physicochemical and biological properties of drug candidates. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and quality control. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound, consisting of a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group, presents a unique set of spectroscopic characteristics. The stereochemistry of the substituents (cis or trans) will significantly influence the NMR spectra, particularly the coupling constants of the cyclobutane ring protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[1] For spectra in D₂O, a different reference standard like sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) may be used.[1]

-

Acquisition: Acquire the spectrum on a 300-600 MHz NMR spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂OH (methylene protons) | 3.4 - 3.7 | Doublet | 2H | ~6-7 |

| -CH-NH₂ (methine proton) | 2.9 - 3.3 | Multiplet | 1H | - |

| Cyclobutane ring protons | 1.5 - 2.5 | Multiplets | 5H | - |

| -OH (hydroxyl proton) | Variable (broad singlet) | Broad Singlet | 1H | - |

| -NH₂ (amine protons) | Variable (broad singlet) | Broad Singlet | 2H | - |

Interpretation:

-

The methylene protons (-CH₂OH) are expected to appear as a doublet due to coupling with the adjacent methine proton on the cyclobutane ring.

-

The **methine proton attached to the amino group (-CH-NH₂) ** will likely be a multiplet due to coupling with multiple neighboring protons on the cyclobutane ring.

-

The cyclobutane ring protons will present as a complex series of multiplets in the aliphatic region. The precise chemical shifts and coupling constants will be highly dependent on the cis/trans stereochemistry of the substituents.

-

The chemical shifts of the -OH and -NH₂ protons are variable and depend on concentration, temperature, and solvent. They often appear as broad singlets due to rapid chemical exchange and quadrupole broadening (for NH₂).

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR, dissolved in a suitable deuterated solvent.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Referencing: The solvent peak is often used as a secondary reference. For example, the central peak of CDCl₃ is at 77.16 ppm.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂OH (methylene carbon) | 60 - 65 |

| -CH-NH₂ (methine carbon) | 50 - 55 |

| Cyclobutane ring carbons | 20 - 40 |

Interpretation:

-

The methylene carbon (-CH₂OH) is deshielded by the adjacent oxygen atom and is expected to resonate in the 60-65 ppm range.

-

The **methine carbon attached to the amino group (-CH-NH₂) ** will also be deshielded, with an expected chemical shift between 50 and 55 ppm.

-

The remaining cyclobutane ring carbons will appear in the aliphatic region (20-40 ppm). The number of distinct signals will depend on the molecule's symmetry, which is influenced by its stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin liquid film between salt plates (e.g., NaCl or KBr), as a KBr pellet for solid samples, or as a solution in a suitable solvent.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad | Stretching vibration, broadened by hydrogen bonding |

| N-H (amine) | 3300 - 3500 | Medium | Stretching vibration (may appear as a doublet for a primary amine) |

| C-H (alkane) | 2850 - 3000 | Medium to Strong | Stretching vibrations of the cyclobutane and methylene C-H bonds |

| C-O (alcohol) | 1000 - 1260 | Strong | Stretching vibration |

| N-H (amine) | 1550 - 1650 | Medium | Bending vibration |

Interpretation:

-

The most prominent feature will be a broad, strong absorption in the 3200-3600 cm⁻¹ region , characteristic of the O-H stretching vibration of the alcohol, which is broadened due to hydrogen bonding.[2][3]

-

Overlapping with the O-H band, there will be medium intensity peaks between 3300-3500 cm⁻¹ corresponding to the N-H stretching of the primary amine.

-

C-H stretching vibrations of the cyclobutane ring and the methylene group will be observed just below 3000 cm⁻¹.[3]

-

A strong C-O stretching band will appear in the fingerprint region, between 1000 and 1260 cm⁻¹.[2]

-

The N-H bending vibration will give rise to a medium absorption in the 1550-1650 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data:

The molecular weight of this compound (C₅H₁₁NO) is 101.15 g/mol .

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 102.16 | Protonated molecular ion |

| [M-NH₂]⁺ | 85.10 | Loss of the amino group |

| [M-H₂O]⁺ | 84.14 | Loss of water |

| [M-CH₂OH]⁺ | 70.11 | Loss of the hydroxymethyl group |

Interpretation:

-

The base peak in the ESI-MS spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 102.16 .

-

Common fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. The loss of the amino group (-NH₂) would result in a fragment at m/z 85.10.

-

Dehydration, the loss of a water molecule (-H₂O), would lead to a fragment at m/z 84.14.

-

Cleavage of the C-C bond between the ring and the hydroxymethyl group would result in a fragment at m/z 70.11.

Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. This technical guide outlines the expected spectral data and the underlying principles for their interpretation, serving as a valuable resource for researchers in drug discovery and development. The methodologies described herein ensure the reliable identification and quality assessment of this important chemical building block.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

A Predictive ¹H NMR Analysis of (trans-3-Aminocyclobutyl)methanol Hydrochloride: A Technical Guide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for unambiguous structure elucidation and conformational analysis. This technical guide provides an in-depth, predictive analysis of the proton (¹H) NMR spectrum of (trans-3-Aminocyclobutyl)methanol hydrochloride, a substituted cyclobutane derivative of interest in medicinal chemistry. By integrating foundational NMR principles with empirical data and an understanding of molecular structure, we present a detailed forecast of the chemical shifts, multiplicities, and coupling constants for each proton. This document is intended to serve as a practical reference for researchers, enabling them to anticipate spectral features, facilitate structural confirmation, and deepen their understanding of the structure-property relationships inherent to this class of molecules.

Molecular Structure and Symmetry Analysis

The target molecule, (trans-3-Aminocyclobutyl)methanol hydrochloride, possesses a unique stereochemistry that dictates its spectral characteristics. The trans configuration of the aminomethyl and hydroxymethyl substituents places them on opposite faces of the cyclobutane ring. This arrangement imparts a C₂ axis of symmetry to the molecule, rendering specific pairs of protons and carbons chemically equivalent.

Proton Labeling Convention:

To facilitate discussion, the protons are labeled as follows:

-

H1: The methine proton on the carbon bearing the -CH₂OH group.

-

H3: The methine proton on the carbon bearing the -NH₃⁺ group.

-

H2a/H4a & H2e/H4e: The axial-like and equatorial-like methylene protons on the cyclobutane ring. Due to the C₂ symmetry, the two methylene groups are equivalent, but the protons within each group (geminal protons) are diastereotopic.

-

Hα & Hα': The two diastereotopic protons of the hydroxymethyl (-CH₂OH) group.

-

-NH₃⁺: The three equivalent protons of the ammonium group.

-

-OH: The hydroxyl proton.

This symmetry analysis predicts a total of seven distinct signals in the ¹H NMR spectrum, excluding the exchangeable -OH and -NH₃⁺ protons which may appear as broad signals or exchange with a deuterated solvent.

Foundational Principles for Spectral Prediction

The prediction of a ¹H NMR spectrum relies on the interplay of several key factors that influence a proton's magnetic environment. For (trans-3-Aminocyclobutyl)methanol hydrochloride, the following principles are paramount:

-

Chemical Shift (δ): The resonance frequency of a proton is primarily governed by its local electronic environment.

-

Inductive Effects: The presence of electronegative atoms (Oxygen, protonated Nitrogen) withdraws electron density from adjacent protons, "deshielding" them and shifting their signals to a higher frequency (downfield). The positively charged ammonium group (-NH₃⁺) exerts a particularly strong deshielding effect.[1]

-

Ring Strain and Conformation: The puckered conformation of the cyclobutane ring places protons in different spatial orientations (axial vs. equatorial), leading to subtle differences in their chemical shifts.[2] The base chemical shift for unsubstituted cyclobutane protons is approximately 1.96 ppm.[3][4]

-

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent neighboring protons causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about molecular connectivity and stereochemistry. In cyclobutane systems, vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons, with cis couplings typically being larger than trans couplings.[5]

-

Protonation State: As a hydrochloride salt, the amine group is protonated to form an ammonium cation (-NH₃⁺). This not only influences the chemical shift of adjacent protons but also introduces a signal for the N-H protons themselves, which are often broad and can exchange with protic solvents like D₂O.[1]

Predicted ¹H NMR Spectrum

Based on the principles outlined above and referencing data for analogous structures, the predicted ¹H NMR spectrum for (trans-3-Aminocyclobutyl)methanol hydrochloride (in D₂O to simplify the spectrum by exchanging -OH and -NH₃⁺ protons) is summarized below.

Table 1: Predicted ¹H NMR Parameters

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| Hα, Hα' | ~3.55 | Doublet | ³J(Hα-H1) ≈ 7.0 | 2H |

| H3 | ~3.30 | Quintet-like Multiplet | - | 1H |

| H1 | ~2.55 | Quintet-like Multiplet | - | 1H |

| H2a, H4a | ~2.30 | Multiplet | - | 2H |

| H2e, H4e | ~1.80 | Multiplet | - | 2H |

| -NH₃⁺ | ~7.5 - 8.5 | Broad Singlet | N/A | 3H |

| -OH | ~4.0 - 5.0 | Broad Singlet | N/A | 1H |

*Note: Signals for -NH₃⁺ and -OH are highly dependent on solvent, concentration, and temperature, and will exchange in D₂O. The values are typical for a non-exchanging solvent like DMSO-d₆.

Detailed Signal-by-Signal Analysis

-

Hα, Hα' (-CH₂OH, ~3.55 ppm): These protons are attached to a carbon bearing an electronegative oxygen atom, shifting them significantly downfield into the 3.4-4.5 ppm range.[6] Due to the adjacent chiral center (C1), they are diastereotopic but their chemical shift difference is predicted to be minimal, potentially appearing as a simple doublet due to coupling with H1.

-

H3 (-CH-NH₃⁺, ~3.30 ppm): This methine proton is adjacent to the strongly electron-withdrawing ammonium group. The positive charge on the nitrogen deshields H3, causing it to be the most downfield of the ring protons.[1] It is coupled to the four neighboring methylene protons (H2a, H2e, H4a, H4e), resulting in a complex, likely quintet-like, multiplet.

-

H1 (-CH-CH₂OH, ~2.55 ppm): This proton is deshielded by the adjacent -CH₂OH group, but to a lesser extent than H3. It is also coupled to the four methylene protons on the ring and the two Hα protons, leading to a complex multiplet, predicted to be centered around 2.55 ppm.[2]

-

H2a, H4a & H2e, H4e (Ring -CH₂-, ~2.30 and ~1.80 ppm): These four protons give rise to two distinct signals due to their different spatial orientations. They are coupled to each other (geminal coupling), as well as to both methine protons (H1 and H3). This complex coupling pattern results in two overlapping multiplets. The axial-like protons (H2a, H4a) are typically shifted slightly downfield compared to the equatorial-like protons (H2e, H4e).

Visualization of the Spin-Spin Coupling Network

The connectivity and coupling relationships between the non-exchangeable protons can be visualized in a spin-system diagram. This provides a clear map of the interactions that give rise to the complex splitting patterns observed in the spectrum.

Caption: Spin-spin coupling network in (trans-3-aminocyclobutyl)methanol.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, a standardized experimental protocol is required. The following methodology ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.

I. Sample Preparation:

-

Weigh approximately 5-10 mg of (trans-3-Aminocyclobutyl)methanol hydrochloride directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. For observing all protons, including exchangeable ones, DMSO-d₆ is recommended. For simplifying the spectrum by removing -OH and -NH₃⁺ signals, D₂O is the solvent of choice.[7]

-

Add a small amount of an internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used to set the chemical shift reference to 0.00 ppm. For DMSO-d₆, tetramethylsilane (TMS) can be used, or the residual solvent peak (δ ≈ 2.50 ppm) can serve as a reference.

-

Cap the NMR tube and vortex gently until the sample is fully dissolved.

II. Instrument Parameters (for a 400 MHz Spectrometer):

-

Lock: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard 1D proton experiment (e.g., 'zg30').

-

Spectral Width (SW): ~12-16 ppm to ensure all signals are captured.

-

Number of Scans (NS): 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Acquisition Time (AQ): ~2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate all signals to determine the relative ratio of protons.

-

References

- 1. researchgate.net [researchgate.net]

- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrum Fragmentation of Aminocyclobutane Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum fragmentation pattern of aminocyclobutane methanol. Due to the absence of publicly available experimental data for this specific molecule, this guide is based on established fragmentation principles of analogous structures, including cyclobutane derivatives, primary amines, and primary alcohols.

Predicted Mass Spectrum Fragmentation Pattern

Aminocyclobutane methanol, with a molecular weight of 101.15 g/mol , is expected to undergo characteristic fragmentation upon electron ionization. The primary fragmentation pathways are anticipated to involve the cleavage of the substituent groups from the cyclobutane ring, ring opening, and rearrangements.

The molecular ion peak (M+) at m/z 101 is predicted to be of low to moderate intensity due to the inherent instability of the cyclobutane ring and the presence of functional groups that readily undergo fragmentation.

Table 1: Predicted Mass Fragments for Aminocyclobutane Methanol

| m/z | Proposed Fragment Ion | Structure of Fragment | Fragmentation Pathway | Predicted Relative Intensity |

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion | Ionization of the parent molecule | Low to Medium |

| 100 | [C₅H₁₀NO]⁺ | [M-H]⁺ | Loss of a hydrogen radical | Medium |

| 84 | [C₅H₁₀N]⁺ | [M-OH]⁺ | Loss of a hydroxyl radical | Low |

| 83 | [C₅H₉N]⁺ | [M-H₂O]⁺ | Dehydration | Low |

| 70 | [C₄H₈N]⁺ | [M-CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical | High |

| 56 | [C₄H₈]⁺ | Cyclobutane radical cation | Ring opening followed by elimination of CH₃NO | Medium |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage of the C-C bond in the ring adjacent to the amino group | Medium | |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ | Alpha-cleavage adjacent to the amino group | High (often base peak for primary amines) |

Experimental Protocols for Mass Spectrometry Analysis

The following outlines a standard protocol for acquiring the mass spectrum of aminocyclobutane methanol using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

2.1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of aminocyclobutane methanol in a volatile, high-purity solvent such as methanol or dichloromethane (1 mL).

-

Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid overloading the GC column and ion source.

-

Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter before injection.

2.2. Gas Chromatography (GC) Method

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for low concentrations) or split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

2.3. Mass Spectrometry (MS) Method

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 200.

-

Scan Speed: 1000 amu/s.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the logical flow of the primary fragmentation pathways for aminocyclobutane methanol upon electron ionization.

Caption: Predicted fragmentation pathway of aminocyclobutane methanol.

This guide provides a foundational understanding of the expected mass spectrometric behavior of aminocyclobutane methanol. Experimental verification is essential to confirm these predicted fragmentation patterns and their relative intensities. The provided protocols offer a robust starting point for such an analysis.

References

X-ray Crystallography of Aminocyclobutane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclobutane derivatives represent a class of conformationally constrained scaffolds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid four-membered ring system allows for the precise positioning of substituents in three-dimensional space, making them valuable building blocks for mimicking peptide turns, probing receptor binding pockets, and developing novel therapeutic agents. X-ray crystallography is an indispensable tool for elucidating the precise solid-state structures of these molecules, providing crucial insights into their conformation, stereochemistry, and intermolecular interactions. This guide provides a comprehensive overview of the X-ray crystallographic analysis of aminocyclobutane derivatives, including detailed experimental protocols, a compilation of crystallographic data for representative compounds, and visualizations of key experimental workflows.

Core Concepts in X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[1] The fundamental principle involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The electrons in the crystal scatter the X-rays, leading to constructive and destructive interference. The angles and intensities of the diffracted beams are recorded and used to calculate a three-dimensional electron density map of the crystal. From this map, the positions of individual atoms can be determined, revealing bond lengths, bond angles, and the overall molecular conformation.[2]

Experimental Protocols

The successful X-ray crystallographic analysis of aminocyclobutane derivatives hinges on a series of well-defined experimental steps, from crystal growth to data analysis.

Synthesis and Purification

The initial step involves the chemical synthesis of the desired aminocyclobutane derivative. A variety of synthetic routes have been developed to access these compounds. Following synthesis, rigorous purification is essential to obtain a homogenous sample, which is a prerequisite for growing high-quality single crystals. Common purification techniques include column chromatography, recrystallization, and sublimation.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, free of defects, and have dimensions of approximately 0.1-0.3 mm in each direction. Several crystallization techniques can be employed for small organic molecules like aminocyclobutane derivatives:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of single crystals.

-

Vapor Diffusion: This method involves placing a drop of the compound's solution on a cover slip, which is then inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization. This can be performed in either a "hanging drop" or "sitting drop" configuration.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystallization.

The choice of solvent or solvent system is critical and often determined empirically through screening various conditions.

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.

The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray beams. A complete dataset consists of hundreds or thousands of diffraction images taken at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods, a process known as "structure solution." Direct methods and Patterson methods are commonly used for small molecules.

The initial structural model is then refined against the experimental diffraction data. This iterative process adjusts the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various statistical indicators, such as the R-factor.

Data Presentation

The following tables summarize crystallographic data for representative aminocyclobutane derivatives. This data provides valuable information for understanding the solid-state conformation and packing of these molecules.

Table 1: Crystallographic Data for Selected Aminocyclobutane Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| cis-3-Aminocyclobutane-1-carboxylic acid | C₅H₉NO₂ | - | - | - | - | - | - | - | - | - | [3][4] |

| 1-Aminocyclobutane-1-carboxylic acid | C₅H₉NO₂ | - | - | - | - | - | - | - | - | - | [5][6] |